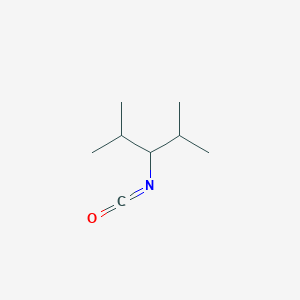

3-Isocyanato-2,4-dimethylpentane

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C8H15NO |

|---|---|

Peso molecular |

141.21 g/mol |

Nombre IUPAC |

3-isocyanato-2,4-dimethylpentane |

InChI |

InChI=1S/C8H15NO/c1-6(2)8(7(3)4)9-5-10/h6-8H,1-4H3 |

Clave InChI |

OXFZJSOZHUVGQE-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(C(C)C)N=C=O |

Origen del producto |

United States |

Synthetic Methodologies for 3 Isocyanato 2,4 Dimethylpentane

Phosgenation and Phosgene-Free Synthetic Routes

The production of isocyanates has historically been dominated by the use of phosgene (B1210022), a highly toxic chemical. acs.orgionike.com However, significant research efforts have been directed towards developing safer, phosgene-free alternatives. nwo.nl

Historical Context and Evolution of Isocyanate Synthesis

The synthesis of isocyanates dates back to the 19th century, with the phosgenation of amines being the cornerstone of industrial production for many decades. acs.orgnih.gov This method involves reacting a primary amine with phosgene (COCl₂) to produce the corresponding isocyanate and hydrogen chloride. wikipedia.org The process is highly efficient but poses significant safety and environmental risks due to the extreme toxicity of phosgene and the corrosive nature of the HCl byproduct. acs.orgnih.gov

The evolution of isocyanate synthesis has been driven by the need to mitigate these hazards. This has led to the exploration of various non-phosgene routes, which can be broadly categorized into two main strategies: the development of alternative carbonylation reagents and the utilization of rearrangement reactions. wikipedia.orgrsc.org

Amination-based Approaches to Isocyanates

Amination-based approaches represent a significant departure from traditional phosgenation. These methods often involve the carbonylation of amines using reagents other than phosgene. One such method is the oxidative carbonylation of amines, where an amine is reacted with carbon monoxide and an oxidizing agent. ionike.comnih.gov Another approach involves the use of dimethyl carbonate (DMC) as a phosgene substitute. nih.govresearchgate.net The reaction of an amine with DMC typically proceeds in two steps: the formation of a carbamate (B1207046) intermediate, followed by its thermal decomposition to the isocyanate. researchgate.net This route is considered a greener alternative as it avoids the use of highly toxic reagents. researchgate.net

Alternative Green Chemistry Strategies

The principles of green chemistry have spurred the development of several innovative methods for isocyanate synthesis. These strategies aim to reduce or eliminate the use and generation of hazardous substances.

Carbonylation Reactions: Beyond the use of DMC, other carbonylation strategies are being explored. The direct carbonylation of nitro compounds to isocyanates is a concise route that utilizes carbon monoxide directly. nih.gov Another promising avenue is the reductive carbonylation of nitroaromatics in the presence of alcohols to form carbamate esters, which can then be pyrolyzed to isocyanates. nwo.nl The use of carbon dioxide as a C1 source for the synthesis of isocyanate precursors is also a key area of research, offering a more sustainable pathway. rsc.orgdntb.gov.ua

Urethane (B1682113) Pyrolysis: The thermal decomposition, or pyrolysis, of urethanes (carbamates) is a crucial step in many phosgene-free routes. nih.govresearchgate.net This reaction yields the desired isocyanate and an alcohol, which can often be recycled. acs.org The efficiency of this step is highly dependent on the structure of the carbamate and the reaction conditions, including temperature and the presence of catalysts. researchgate.netprimescholars.com

Rearrangement Reactions: Several classical organic reactions that involve rearrangement have been adapted for isocyanate synthesis. These include the Curtius, Hofmann, and Lossen rearrangements. wikipedia.orgrsc.org The Curtius rearrangement, for example, involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgrsc.org While these methods can be effective, they may involve the use of potentially explosive azide intermediates or have limitations in terms of substrate scope. rsc.org

Precursor Design and Stereocontrol in Synthesis

The synthesis of a specific and structurally complex isocyanate like 3-isocyanato-2,4-dimethylpentane (B6189194) requires careful consideration of the starting materials and the stereochemical outcome of the reactions.

Synthesis from Corresponding Amines

The most direct precursor to this compound is its corresponding primary amine, 3-amino-2,4-dimethylpentane. nist.govchemeo.com Once this amine is obtained, it can be converted to the isocyanate via either phosgenation or a phosgene-free method.

The phosgenation of 3-amino-2,4-dimethylpentane would involve reacting it with phosgene, likely in an inert solvent. wikipedia.orggoogle.com This reaction would proceed through a carbamoyl (B1232498) chloride intermediate before yielding the final isocyanate. wikipedia.org

Alternatively, a non-phosgene route could involve reacting 3-amino-2,4-dimethylpentane with a carbonylating agent like dimethyl carbonate to form a carbamate, which would then be subjected to thermal decomposition to afford this compound. nih.govresearchgate.net

Stereoselective Formation of the 2,4-Dimethylpentane (B89610) Backbone

The 2,4-dimethylpentane backbone of the target molecule contains stereocenters, making stereocontrol a critical aspect of its synthesis. Achieving a specific stereoisomer of this compound necessitates the stereoselective synthesis of its precursor, 3-amino-2,4-dimethylpentane.

The synthesis of chiral amines often involves asymmetric reduction of a prochiral ketone or imine. For instance, a ketone precursor could be asymmetrically reduced using a chiral catalyst or reagent to establish the desired stereochemistry at the C3 position. The stereochemistry at the C2 and C4 positions would need to be established in earlier steps, potentially through stereoselective alkylation or other carbon-carbon bond-forming reactions. The stereoselective synthesis of complex acyclic structures like the 2,4-dimethylpentane backbone can be challenging and may require multi-step sequences with careful control over reaction conditions and reagent selection. nih.gov

Influence of Substrate Structure on Isocyanate Group Formation

The formation of the isocyanate group in this compound is heavily influenced by the steric hindrance imposed by the branched alkyl chain. This steric bulk can affect reaction rates, yields, and the feasibility of certain synthetic pathways.

One of the most common methods for isocyanate synthesis is the phosgenation of the corresponding primary amine , in this case, 3-amino-2,4-dimethylpentane. However, direct phosgenation of sterically hindered aliphatic amines can be problematic, often leading to low yields and the formation of unwanted byproducts. The bulky alkyl groups can shield the amine from attack by phosgene, slowing down the reaction and potentially favoring side reactions such as the formation of ureas and other oligomeric species.

An alternative, non-phosgene route to isocyanates is the Curtius rearrangement , which involves the thermal decomposition of an acyl azide. nih.govwikipedia.orgnrochemistry.comorganic-chemistry.orgnih.gov The precursor for this compound via this method would be 2,4-dimethylpentanoyl azide. The Curtius rearrangement is generally known to proceed with full retention of the configuration of the migrating group. wikipedia.orgnih.gov However, the migratory aptitude of the R-group in the Curtius rearrangement is typically tertiary > secondary > aryl > primary. wikipedia.org In the case of 2,4-dimethylpentanoyl azide, the migrating group is a secondary alkyl group, which should be amenable to rearrangement. The steric hindrance of the substrate can, however, influence the temperature required for the rearrangement to occur. Research has indicated that the use of Lewis or Brønsted acid catalysts can lower the decomposition temperature needed for the rearrangement by approximately 100°C and significantly increase the yield of the isocyanate. wikipedia.org

Another non-phosgene approach involves the thermal decomposition of carbamates . nih.gov These carbamates can be synthesized from the corresponding amine and a carbonyl source like dimethyl carbonate. nih.gov The steric hindrance of the 2,4-dimethylpentyl group would likely necessitate more forcing conditions for both the carbamate formation and its subsequent decomposition to the isocyanate.

The following table summarizes the potential influence of the substrate structure on different synthetic routes to this compound.

| Synthetic Route | Precursor | Influence of Substrate Structure (2,4-dimethylpentyl group) |

| Phosgenation | 3-Amino-2,4-dimethylpentane | Steric hindrance can lead to slow reaction rates and low yields. |

| Curtius Rearrangement | 2,4-Dimethylpentanoyl azide | The secondary alkyl group is suitable for migration; steric bulk may necessitate higher rearrangement temperatures or the use of catalysts. wikipedia.org |

| Carbamate Decomposition | N-(2,4-dimethylpentan-3-yl)carbamate | Steric hindrance may require more forcing conditions for both carbamate formation and decomposition. |

Catalyst Systems for Isocyanate Formation

The choice of catalyst is critical in overcoming the challenges posed by sterically hindered substrates like those involved in the synthesis of this compound. Catalysts can improve reaction rates, increase yields, and enhance selectivity towards the desired isocyanate.

Exploration of Homogeneous Catalysis

Homogeneous catalysts, which are soluble in the reaction medium, offer the advantage of high activity and selectivity under mild conditions. youtube.com For the synthesis of isocyanates from sterically hindered amines, various homogeneous catalytic systems have been explored.

For the Curtius rearrangement , Lewis acids such as boron trifluoride or boron trichloride (B1173362) can act as homogeneous catalysts, facilitating the rearrangement at lower temperatures. wikipedia.org For the synthesis of carbamates from hindered amines, which can then be converted to isocyanates, organometallic compounds of tin, such as dibutyltin (B87310) dilaurate (DBTDL), have been shown to be effective catalysts. researchgate.net

The table below provides examples of homogeneous catalysts that could potentially be applied to the synthesis of this compound or its precursors.

| Catalyst Type | Example | Potential Application |

| Lewis Acid | Boron Trifluoride (BF₃) | Catalysis of the Curtius rearrangement of 2,4-dimethylpentanoyl azide. wikipedia.org |

| Organometallic | Dibutyltin Dilaurate (DBTDL) | Catalysis of the formation of N-(2,4-dimethylpentan-3-yl)carbamate. researchgate.net |

| Transition Metal Complex | Palladium-based complexes | Catalytic carbonylation of 3-amino-2,4-dimethylpentane to a carbamate intermediate. |

Heterogeneous Catalytic Systems in Isocyanate Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of easy separation and reusability. cas.cn Their application in isocyanate synthesis, particularly for sterically hindered aliphatic isocyanates, is an area of active research.

In non-phosgene routes , solid acid or base catalysts can be employed for the synthesis of carbamate precursors. For example, metal oxides and mixed metal oxides have been investigated for the synthesis of N-substituted carbamates from amines and dialkyl carbonates. nih.gov A nickel-promoted magnetic iron oxide catalyst has been developed for the synthesis of N-substituted carbamates, showing good to excellent yields with various amines. cas.cn This type of catalyst could potentially be effective for the sterically hindered 3-amino-2,4-dimethylpentane.

For the thermal decomposition of carbamates to isocyanates, various solid catalysts have been explored to improve the efficiency and selectivity of the process. Zinc-based catalysts, for example, have been found to be highly efficient for the synthesis of toluene (B28343) dicarbamate and its subsequent decomposition to tolylene diisocyanate (TDI). nih.gov While this is an aromatic isocyanate, similar principles could be applied to the synthesis of aliphatic isocyanates.

The following table summarizes potential heterogeneous catalysts for the synthesis of this compound precursors.

| Catalyst Type | Example | Potential Application |

| Metal Oxide | Nickel-promoted magnetic iron oxide | Synthesis of N-(2,4-dimethylpentan-3-yl)carbamate from 3-amino-2,4-dimethylpentane. cas.cn |

| Mixed Metal Oxide | Zinc-based catalysts | Catalysis of the decomposition of N-(2,4-dimethylpentan-3-yl)carbamate to this compound. nih.gov |

| Solid Acid | Sulfated Zirconia | Potential for catalyzing carbamate formation or other steps in non-phosgene routes. |

Due to a lack of specific scientific literature and detailed research findings on the chemical compound "this compound," it is not possible to generate a comprehensive and scientifically accurate article that adheres to the provided outline. Searches for the reactivity, nucleophilic addition reactions, and cycloaddition chemistry of this specific isocyanate did not yield the in-depth information required to fulfill the request.

General information on isocyanate reactivity is available, but the strict instruction to focus solely on "this compound" and to provide detailed research findings prevents the use of analogous compound data or generalized discussions. Without specific studies on this compound, any attempt to create the requested article would be speculative and would not meet the standards of scientific accuracy and reliance on diverse, specific sources.

Chemical Reactivity and Mechanistic Investigations of 3 Isocyanato 2,4 Dimethylpentane

Cycloaddition Chemistry

[3+2] Dipolar Cycloaddition Reactions (e.g., with Nitrones, Azides)

The isocyanate group can participate as a dipolarophile in [3+2] dipolar cycloaddition reactions. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings.

With nitrones , isocyanates can undergo cycloaddition to form 1,2,4-oxadiazolidin-5-ones. uludag.edu.tr The reaction involves the nitrone as the 1,3-dipole. The regioselectivity of this reaction can be influenced by the electronic nature of the substituents on both the nitrone and the isocyanate. For sterically hindered aliphatic isocyanates, the reaction rate may be lower compared to their aromatic or less bulky aliphatic counterparts. The bulky nature of the 2,4-dimethylpentyl group in 3-isocyanato-2,4-dimethylpentane (B6189194) is expected to sterically hinder the approach of the nitrone, potentially requiring more forcing reaction conditions.

The reaction of isocyanates with azides can also proceed via a [3+2] cycloaddition pathway to yield tetrazole derivatives. nih.govacs.org However, the cycloaddition of an azide (B81097) to the C=N bond of an isocyanate is not as common as the well-known azide-alkyne cycloaddition. youtube.com The reaction of tert-butyl isocyanate with certain metal-bound azide complexes has been reported, leading to the formation of new heterocyclic structures. rsc.org For this compound, the steric hindrance might disfavor this pathway, and alternative reactions could occur. For instance, in some cases, isocyanates have been observed to react with azides to form carbodiimides and nitrogen gas, particularly at elevated temperatures, although this is a cycloreversion process rather than a stable cycloaddition. acs.org

Stereoselectivity and Regioselectivity in Cycloaddition Pathways

In the context of [3+2] cycloaddition reactions involving this compound, both stereoselectivity and regioselectivity are critical considerations, largely dictated by steric and electronic factors.

Regioselectivity: The reaction of an unsymmetrical 1,3-dipole (like a nitrone) with the unsymmetrical C=N bond of the isocyanate can theoretically lead to two different regioisomers. The electronic properties of the reactants play a key role. Generally, the reaction is controlled by the frontier molecular orbitals (HOMO-LUMO interactions). nih.gov For aliphatic isocyanates, the carbon atom of the NCO group is the primary electrophilic center. The regioselectivity would depend on the specific nitrone used. For instance, in reactions of nitrones with other isocyanates, the formation of a single regioisomer is often observed, suggesting a high degree of regioselectivity. uludag.edu.tr

Stereoselectivity: The approach of the dipole to the isocyanate can be influenced by the bulky 2,4-dimethylpentyl group, which can lead to a preference for one stereoisomer over another (diastereoselectivity). The steric hindrance can favor the approach of the dipole from the less hindered face of the isocyanate. In cycloadditions involving other chiral or sterically demanding reactants, high levels of diastereoselectivity have been achieved. nih.govnih.gov While no specific data exists for this compound, it is reasonable to predict that its bulky nature would significantly influence the stereochemical outcome of any cycloaddition reaction.

Polymerization Behavior and Controlled Polymerization

The isocyanate group is a versatile functional group for polymerization, capable of undergoing various types of polymerization to form a range of polymeric materials.

Anionic Polymerization Pathways

Anionic polymerization of isocyanates is a well-established method for the synthesis of polyisocyanates, which are known for their rigid helical structures. acs.org This polymerization is typically initiated by nucleophiles such as sodium cyanide or organometallic compounds at low temperatures. acs.org The propagation proceeds via an amidate anion.

For sterically hindered aliphatic isocyanates, the anionic polymerization can be challenging. The bulky side group can hinder the approach of the monomer to the propagating chain end. However, living anionic polymerization of some bulky isocyanates has been achieved, leading to polymers with controlled molecular weights and narrow polydispersities. acs.org This control is often achieved by using specific initiators and additives that stabilize the propagating anion and prevent side reactions like cyclotrimerization. acs.org For this compound, a successful anionic polymerization would likely require carefully optimized conditions, including a suitable initiator and very low temperatures, to overcome the steric hindrance and achieve high molecular weight polymers.

Cationic Polymerization of Isocyanates

Cationic polymerization of isocyanates is less common than anionic polymerization. It is typically initiated by Lewis acids or other cationic initiators. wikipedia.org The mechanism involves a propagating cationic center. Studies on the cationic polymerization of isobutylene, a structurally related alkene, have shown that the mechanism is complex and sensitive to the reaction conditions. rsc.org For isocyanates, the presence of the heteroatoms can further complicate the reaction, potentially leading to side reactions. The steric bulk of this compound would likely disfavor cationic polymerization due to the difficulty in stabilizing the cationic propagating center adjacent to the bulky group.

Controlled Radical Polymerization for Functional Polymers

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have become powerful tools for the synthesis of well-defined polymers. sigmaaldrich.com However, the direct controlled radical polymerization of isocyanates is not a standard method. The isocyanate group itself is generally not susceptible to direct radical attack in a controlled manner.

Instead, isocyanate functionalities are often introduced into polymers by using monomers that contain both a polymerizable group (like a vinyl group) and an isocyanate group. Alternatively, a polymer with functional groups can be post-modified with an isocyanate. nih.gov Another approach involves the use of initiators that contain an isocyanate group. For instance, chlorosulfonyl isocyanate has been used to prepare ATRP initiators. google.com While there is no specific literature on the controlled radical polymerization involving this compound, it could potentially be used to functionalize polymers prepared by CRP methods, or a derivative of it could be designed to act as a CRP initiator.

Formation of Polyureas and Polyurethanes via Chain-Growth Mechanisms

While polyurethanes and polyureas are classically synthesized via step-growth polymerization, chain-growth mechanisms can also be involved, particularly in catalyzed systems. researchgate.netrsc.org

Polyurethanes: The reaction of a diisocyanate with a diol to form a polyurethane is typically considered a step-growth process. However, certain catalysts can promote a chain-growth-like mechanism where the catalyst activates the isocyanate or the alcohol, leading to a more rapid chain extension. rsc.org In the context of this compound as a monofunctional isocyanate, it would act as a chain-terminating agent in a traditional polyurethane synthesis with diols and diisocyanates, controlling the molecular weight. The steric hindrance of the 2,4-dimethylpentyl group would likely reduce its reactivity towards hydroxyl groups compared to less hindered isocyanates. mdpi.com

Polyureas: The reaction between an isocyanate and an amine to form a urea (B33335) linkage is extremely fast and is the basis for polyurea synthesis. nih.gov This reaction is also typically a step-growth polymerization. However, similar to polyurethanes, catalytic systems could potentially introduce chain-growth characteristics. When using this compound in a polyurea formulation with diamines and diisocyanates, it would again function as a chain-end capper. The steric bulk is expected to slow down the reaction with amines, although the isocyanate-amine reaction is generally very rapid. nih.gov The use of bulky isocyanates like IPDI has been shown to affect the hard segment packing in polyureas, which in turn influences the material's properties. mdpi.com A similar effect could be anticipated with this compound.

Derivatization and Chemical Transformations beyond Simple Additions

While the addition of nucleophiles to the isocyanate group is a fundamental reaction, the reactivity of this compound extends to more complex transformations, opening avenues to a diverse range of molecular architectures.

The conversion of isocyanates to carbodiimides is a significant transformation that involves the elimination of carbon dioxide from two isocyanate molecules. wikipedia.org This reaction is typically catalyzed by phosphine (B1218219) oxides and is reversible. wikipedia.org

General Reaction for Carbodiimide (B86325) Formation from Isocyanates:

2 RN=C=O → (RN)₂C + CO₂ wikipedia.org

While specific studies on this compound are not extensively detailed in the provided results, the general principles of carbodiimide formation from isocyanates are well-established. The bulky 2,4-dimethylpentyl group would likely influence the reaction kinetics and the stability of the resulting carbodiimide. The formation of carbodiimides can also be achieved through the dehydration of N,N'-dialkylureas, which are themselves products of isocyanate reactions with primary amines. wikipedia.orgresearchgate.net

Alternative synthetic routes to carbodiimides include the dehydrosulfurization of thioureas using reagents like mercuric oxide or a hypervalent iodine(III) reagent. wikipedia.orgorganic-chemistry.org Additionally, electrochemical methods offer a metal-free and oxidant-free approach to synthesizing carbodiimides from isocyanides and amines. organic-chemistry.org

The resulting carbodiimides are valuable reagents in their own right, notably as coupling agents in peptide synthesis and for the Moffatt oxidation of alcohols to aldehydes or ketones. wikipedia.org

The cyclotrimerization of isocyanates to form isocyanurates, which are six-membered heterocyclic rings, is a thermodynamically favorable process. nih.govresearchgate.netrsc.org This reaction is of significant industrial importance as it leads to the formation of polyisocyanurates, which are key components in high-performance coatings and foams due to their enhanced thermal stability and mechanical properties. nih.govtue.nl

The cyclotrimerization of aliphatic isocyanates like this compound can be catalyzed by a variety of systems, including:

Lewis bases: N-heterocyclic carbenes (NHCs) and other organocatalysts can effectively promote the cyclotrimerization. tue.nlrsc.org

Metal complexes: Two- and three-coordinate m-terphenyl (B1677559) complexes of manganese and iron have been shown to be efficient catalysts for the selective cyclotrimerization of primary aliphatic isocyanates under mild conditions. rsc.org Organotin compounds have also been investigated as catalysts. tue.nl

Acid/base conjugates: Systems like [HTBD][OAc] (an acetic acid conjugate of 1,5,7-triazabicyclo[4.4.0]dec-5-ene) have demonstrated high activity, enabling rapid cyclotrimerization even in bulk conditions. researchgate.net

Amine-based catalysts: A mixture of dibenzylamine (B1670424) and a secondary amine such as diisopropylamine (B44863) or piperidine (B6355638) can act as a catalyst for the cyclotrimerization of both aromatic and aliphatic isocyanates. google.com

Computational studies have shown that the cyclotrimerization of isocyanates is a highly exothermic process. rsc.orgresearchgate.net For instance, the enthalpy change for the cyclotrimerization of methyl isocyanate to trimethyl isocyanurate is estimated to be -66.4 kcal mol⁻¹. rsc.org The steric bulk of the substituent on the isocyanate can influence the reaction, with branched alkyl groups potentially destabilizing the resulting isocyanurate ring due to deformation. rsc.org

The mechanism of cyclotrimerization can be complex. For acetate-initiated trimerization, it has been shown that the process involves two interconnected catalytic cycles, with the acetate (B1210297) acting as a precatalyst. acs.org

Table 1: Catalyst Systems for Isocyanate Cyclotrimerization

| Catalyst Type | Examples | Reaction Conditions | Reference |

| Metal Complexes | Mn(II) and Fe(II) m-terphenyl complexes | Mild conditions, short reaction times | rsc.org |

| Acid/Base Conjugates | [HTBD][OAc] | Bulk conditions, rapid reaction | researchgate.net |

| N-Heterocyclic Olefins | - | Low catalyst loading, bulk conditions | rsc.org |

| Amine Mixtures | Dibenzylamine and secondary amines | Mild conditions | google.com |

| Organotin Compounds | Tin(II) alkoxides | Elevated temperatures | tue.nl |

This table provides a summary of different catalyst systems that can be employed for the cyclotrimerization of isocyanates.

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, offering high atom economy and molecular diversity. rsc.orgrsc.orgfrontiersin.orgnih.gov Isocyanates are valuable components in a variety of MCRs. rsc.orgrsc.org While specific examples involving this compound are not explicitly detailed, its participation in such reactions can be inferred from the general reactivity of isocyanates.

A prominent example of an isocyanate-based MCR is the Ugi four-component reaction (U-4CR) . nih.govscispace.com This reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. However, variations exist where an isocyanate can participate. The products of Ugi reactions are often dipeptidic structures, making this reaction highly valuable in medicinal chemistry and drug discovery. nih.govmdpi.comnih.gov

Isocyanates can react with a variety of nucleophiles in MCRs to form amides and carbamates. rsc.orgsemanticscholar.org For instance, the reaction of an isocyanate with an organometallic reagent can lead to the formation of an amide bond. semanticscholar.org Three-component reactions (3-MCRs) can yield cyclic carbamates through processes like the iodo-cyclization of alkenes and alkynes. rsc.org

The versatility of MCRs allows for the synthesis of a wide array of molecular scaffolds. rsc.orgrsc.orgfrontiersin.org The steric hindrance of the 2,4-dimethylpentyl group in this compound could play a significant role in the stereochemical outcome of these reactions.

Table 2: Common Multi-component Reactions Involving Isocyanate Functionality

| Reaction Name | Components | Typical Product | Reference |

| Ugi Four-Component Reaction (variant) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanate | α-Acylamino carboxamide derivatives | nih.govscispace.com |

| Passerini Reaction (related) | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide | mdpi.com |

| Three-Component Reactions | Alkene/Alkyne, Isocyanate, Halogen Source | Cyclic Carbamates | rsc.org |

This table highlights some of the key multi-component reactions where isocyanates or their isocyanide isomers are crucial reactants.

Advanced Spectroscopic and Structural Elucidation of 3 Isocyanato 2,4 Dimethylpentane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the detailed structural mapping of 3-isocyanato-2,4-dimethylpentane (B6189194). By analyzing the magnetic behavior of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecule's framework can be constructed.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit a specific set of signals corresponding to the unique chemical environments of the hydrogen and carbon atoms within the molecule. The electron-withdrawing nature of the isocyanate group (-NCO) significantly influences the chemical shifts of nearby nuclei, causing them to appear at a lower field (higher ppm) compared to the parent alkane, 2,4-dimethylpentane (B89610). docbrown.infodocbrown.infonih.gov

The structure contains several distinct proton and carbon environments. Due to the presence of two chiral centers at C2 and C4, the molecule can exist as diastereomers, which would result in more complex spectra than a simple analysis might suggest. For a given stereoisomer, the protons and carbons can be differentiated based on their connectivity and proximity to the isocyanate group.

Predicted ¹H NMR Data: The proton spectrum would reveal the connectivity through spin-spin coupling patterns. For instance, the proton at C3, being adjacent to the methine protons at C2 and C4, would likely appear as a complex multiplet. The four methyl groups would also provide distinct signals, likely doublets, due to coupling with their adjacent methine protons.

Predicted ¹³C NMR Data: The carbon spectrum provides a count of the non-equivalent carbon atoms. The carbon atom of the isocyanate group is highly deshielded and would appear at a characteristic downfield shift. The C3 carbon, directly attached to the nitrogen of the isocyanate group, would also be significantly shifted downfield. The remaining carbons of the pentane (B18724) backbone and methyl groups would resonate at higher fields, consistent with aliphatic carbons. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -NC O | - | ~122-125 |

| C3-H | ~3.5 - 3.8 | ~55 - 60 |

| C2-H , C4-H | ~1.8 - 2.1 | ~30 - 35 |

| C1-H ₃, C5-H ₃ | ~0.9 - 1.1 | ~20 - 25 |

| C2-CH ₃, C4-CH ₃ | ~0.9 - 1.1 | ~18 - 23 |

To unambiguously assign the predicted signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. youtube.com These techniques correlate signals from different nuclei, providing a detailed connectivity map. scribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the C3 proton to the methine protons at C2 and C4. It would also show correlations between the methine protons (C2/C4) and their adjacent methyl group protons, confirming the isopropyl-like fragments at both ends of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (one-bond ¹H-¹³C correlation). columbia.edu HSQC is invaluable for definitively linking the proton assignments to their corresponding carbon atoms in the backbone and methyl groups. sdsu.edu

The this compound molecule possesses two chiral centers at positions C2 and C4. This gives rise to the possibility of diastereomers (e.g., meso and dl pairs). NMR spectroscopy can be a powerful tool for distinguishing between these stereoisomers.

Diastereomers are distinct chemical compounds and will have different NMR spectra. The spatial arrangement of the atoms in each diastereomer leads to unique chemical environments for the nuclei, resulting in different chemical shifts and coupling constants. The magnetic anisotropy of the isocyanate group, which creates a cone of shielding and deshielding around it, will influence nearby protons differently depending on their orientation in space, providing a handle to differentiate stereoisomers.

Furthermore, the three-bond proton-proton coupling constants (³J_HH), such as between H-C2 and H-C3, are dependent on the dihedral angle between them, as described by the Karplus relationship. Different stereoisomers will have different preferred conformations, leading to distinct average coupling constants that can be measured and used to infer the relative stereochemistry.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides critical information about the functional groups present in a molecule and can be used to monitor chemical transformations.

FT-IR spectroscopy is exceptionally sensitive to the presence of the isocyanate functional group. The most characteristic feature in the FT-IR spectrum of any isocyanate is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. cdnsciencepub.com This peak typically appears in a relatively clean region of the spectrum, between 2240 and 2280 cm⁻¹ . researchgate.net

Beyond this key absorption, the spectrum would also display C-H stretching and bending vibrations from the dimethylpentane backbone in the ranges of 2850-3000 cm⁻¹ and 1365-1480 cm⁻¹, respectively. docbrown.infodocbrown.info

FT-IR is also a powerful tool for reaction monitoring. The consumption of the isocyanate can be followed by observing the disappearance of the strong -NCO peak at ~2270 cm⁻¹. For example, in a reaction with an alcohol to form a urethane (B1682113), this disappearance would be accompanied by the appearance of new bands for the N-H stretch (~3300 cm⁻¹) and the urethane carbonyl (C=O) stretch (~1700 cm⁻¹). wikipedia.org

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| -N=C=O | Asymmetric Stretch | ~2270 | Very Strong, Sharp |

| C-H (alkane) | Stretching | 2850 - 3000 | Strong |

| C-H (alkane) | Bending (Deformation) | 1365 - 1480 | Medium-Strong |

Raman spectroscopy provides vibrational information that is complementary to FT-IR. According to the mutual exclusion rule for molecules with a center of symmetry, vibrations that are strong in the IR spectrum are often weak in the Raman, and vice versa. While this compound lacks a center of symmetry, this principle of complementarity still holds.

The asymmetric -N=C=O stretch, which is the most prominent peak in the IR spectrum, appears only weakly in the Raman spectrum. cdnsciencepub.com Conversely, the symmetric stretch of the -N=C=O group is typically strong in the Raman spectrum, appearing around 1400-1450 cm⁻¹ , while being very weak in the IR. cdnsciencepub.comresearchgate.net This makes Raman spectroscopy an excellent complementary technique for confirming the presence of the isocyanate group. The C-H and C-C bond vibrations of the alkyl framework are also readily observed in the Raman spectrum. chemicalbook.comchemicalbook.com

Mass Spectrometry Techniques

Mass spectrometry is a critical tool for determining the molecular weight and structural features of a compound through ionization and analysis of the mass-to-charge ratio of the resulting fragments.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular mass of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of its elemental formula. Given the molecular formula C8H15NO, the theoretical exact mass can be calculated.

Theoretical HRMS Data for this compound

| Molecular Formula | Adduct | Calculated Exact Mass (Da) |

|---|---|---|

| C8H15NO | [M]+• | 141.1154 |

| C8H15NO | [M+H]+ | 142.1226 |

| C8H15NO | [M+Na]+ | 164.1046 |

This table presents theoretical values calculated based on the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) would be used to probe the compound's structure by inducing fragmentation of a selected precursor ion (e.g., the molecular ion [M]+•) and analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" that helps to piece together the molecule's connectivity. For this compound, fragmentation would likely be governed by the stability of the resulting carbocations and the presence of the isocyanate group. whitman.edulibretexts.org

Cleavage of carbon-carbon bonds is a dominant fragmentation pathway in branched alkanes. docbrown.info The bonds most likely to break are those adjacent to the tertiary carbon (C3), as this would lead to the formation of more stable secondary or tertiary carbocations. libretexts.org

Plausible Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Plausible Neutral Loss | Notes |

|---|---|---|---|

| 141 | 99 | C3H6 | Loss of propene via McLafferty-type rearrangement, a common pathway for compounds with gamma-hydrogens. |

| 141 | 85 | C4H7• | Loss of a butenyl radical. |

| 141 | 57 | C6H10O | Formation of the tertiary butyl cation [C4H9]+, a very stable carbocation. This is a common fragment in branched alkanes. libretexts.orgdocbrown.info |

| 141 | 43 | C5H8NO• | Formation of the isopropyl cation [C3H7]+. |

This table is based on theoretical fragmentation patterns of similar structures and has not been experimentally verified for this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile and thermally stable compounds. researchgate.netnih.gov Given its structure—a C8 alkyl chain—this compound is expected to be sufficiently volatile for GC analysis.

In a GC-MS analysis, the sample would be injected into the GC, where it is vaporized and separated from any impurities based on its boiling point and interactions with the chromatographic column. The separated compound then enters the mass spectrometer, which serves as a detector, providing a mass spectrum for identification. The retention time from the GC would give an indication of its volatility relative to other compounds, while the MS data would confirm its identity and provide an assessment of its purity. Isocyanates are often analyzed by GC-MS, sometimes involving derivatization to improve stability and chromatographic behavior. jksoeh.orgmdpi.com

Chiroptical Spectroscopy (if applicable for enantiomeric studies)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. A key requirement for a molecule to be chiral is the presence of a stereocenter, typically a carbon atom bonded to four different substituent groups.

A structural analysis of this compound reveals that the carbon atom at the 3-position is bonded to:

An isocyanato group (-NCO)

A hydrogen atom (-H)

An isopropyl group (-CH(CH3)2)

Another isopropyl group (-CH(CH3)2)

Since two of the substituents on the C3 carbon are identical (two isopropyl groups), this carbon is not a stereocenter. The molecule is achiral, meaning it is superimposable on its mirror image. youtube.com

Electronic Circular Dichroism (ECD)

ECD is not applicable as the molecule is achiral.

Vibrational Circular Dichroism (VCD)

VCD is not applicable as the molecule is achiral.

Computational and Theoretical Studies on 3 Isocyanato 2,4 Dimethylpentane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Isocyanato-2,4-dimethylpentane (B6189194), such studies would be invaluable in elucidating its behavior.

Density Functional Theory (DFT) for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for exploring the electronic structure and conformational possibilities of molecules like this compound.

A DFT study would typically involve:

Geometry Optimization: Determining the lowest energy three-dimensional arrangement of atoms. The steric hindrance from the two isopropyl groups would likely lead to a complex potential energy surface with multiple local minima.

Conformational Search: Identifying the various stable conformers arising from rotation around the C-N and C-C single bonds. The relative energies of these conformers would dictate the compound's properties at a given temperature.

Electronic Property Calculation: Determining key electronic descriptors such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are crucial for predicting reactivity.

Without published research, it is not possible to provide a data table of calculated properties for different conformers of this compound.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of accuracy for energetic and spectroscopic predictions compared to DFT.

For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, would be beneficial for:

Accurate Energetics: Providing benchmark-quality relative energies of conformers and transition states.

Spectroscopic Prediction: Simulating vibrational (IR and Raman) and NMR spectra. Comparing these theoretical spectra with experimental data would be a powerful tool for confirming the structures of different conformers.

Currently, no such high-accuracy energetic or spectroscopic data has been reported for this compound.

Mechanistic Pathway Elucidation

Understanding the reaction mechanisms of this compound is key to controlling its reactivity in synthesis and material science. Computational studies are essential for mapping out these pathways.

Transition State Analysis for Reaction Pathways

The reaction of the isocyanate group with nucleophiles (e.g., alcohols to form urethanes, or amines to form ureas) is central to its chemistry. The significant steric bulk in this compound would undoubtedly influence the energy barriers of these reactions.

Transition state analysis would involve locating the saddle points on the potential energy surface that connect reactants to products. The geometry and energy of these transition states would reveal the steric and electronic factors that govern the reaction rate. For instance, the bulky isopropyl groups would likely necessitate a specific orientation of the incoming nucleophile, potentially leading to higher activation energies compared to less hindered isocyanates.

As no mechanistic studies have been published, a table of calculated activation energies for reactions of this compound is not available.

Potential Energy Surface Mapping and Reaction Kinetics Modeling

A detailed potential energy surface (PES) provides a global view of a chemical reaction, illustrating all possible pathways, intermediates, and transition states. Mapping the PES for a reaction of this compound would offer a comprehensive understanding of its reactivity.

From the calculated PES, it is possible to model the reaction kinetics using methods like Transition State Theory (TST). This would allow for the prediction of rate constants and how they change with temperature. Such models would be highly valuable for industrial applications where this or similar isocyanates might be used. However, the necessary foundational computational data is currently absent from the scientific literature.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. For reactions involving this compound, the solvent can play several roles, including stabilizing charged intermediates or transition states and influencing the conformational equilibrium of the isocyanate itself.

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and calculate its effect on the reaction energetics. This would be crucial for predicting how the reactivity and selectivity of this compound would change in different solvent environments. Regrettably, no studies have reported on the computational investigation of solvent effects for this compound.

Molecular Dynamics and Conformational Space Exploration

Molecular dynamics simulations and conformational analysis are powerful tools to understand the three-dimensional structure and flexibility of molecules, which in turn govern their physical properties and reactivity. nih.gov

Conformational Ensemble Analysis of Branched Aliphatic Chains

The structure of this compound is characterized by a pentane (B18724) chain with methyl groups at positions 2 and 4, and an isocyanate group at position 3. The presence of multiple single bonds allows for rotation, leading to a variety of spatial arrangements or conformations. The analysis of these conformations, known as a conformational ensemble, is crucial for understanding the molecule's behavior.

The rotation around the C2-C3 and C3-C4 bonds is of particular interest. Due to the bulky isopropyl groups at both ends and the isocyanate group at the central carbon, steric hindrance plays a significant role in determining the stability of different conformers. The most stable conformations will be those that minimize the repulsive interactions between these large groups.

Using Newman projections to look down the C2-C3 bond, we can analyze the relative positions of the substituents. The staggered conformations, where the substituents are spread out, are energetically more favorable than the eclipsed conformations, where they overlap. Among the staggered conformations, the one where the large isopropyl group and the isocyanate group are positioned anti (180° apart) to each other would be predicted to be the most stable. Gauche interactions, where these groups are 60° apart, would introduce some steric strain, making these conformers less stable.

Table 1: Predicted Relative Energies of Staggered Conformers of this compound (C2-C3 bond rotation)

| Conformer | Dihedral Angle (Isopropyl-C2-C3-Isocyanate) | Predicted Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |

| Anti | ~180° | 0 (most stable) | High |

| Gauche | ~60° | > 0 | Moderate |

| Gauche | ~-60° | > 0 | Moderate |

Note: The values presented are theoretical predictions based on general principles of conformational analysis and would require specific quantum mechanical calculations for precise quantification.

Intermolecular Interaction Modeling

The interactions between molecules of this compound in a condensed phase are governed by intermolecular forces. As an aliphatic isocyanate, the primary forces at play are London dispersion forces and dipole-dipole interactions. libretexts.orgyoutube.com

London Dispersion Forces: These are temporary, induced-dipole attractions that exist between all molecules. The large, branched alkyl structure of this compound provides a significant surface area, leading to substantial London dispersion forces.

Dipole-Dipole Interactions: The isocyanate group (-N=C=O) is highly polar, with a significant dipole moment arising from the differences in electronegativity between nitrogen, carbon, and oxygen. nih.gov This permanent dipole will lead to dipole-dipole attractions between molecules, where the partially negative oxygen end of one molecule aligns with the partially positive carbon end of another.

Hydrogen bonding is not a significant intermolecular force for pure this compound as it lacks hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen. However, in mixtures with protic substances like alcohols or amines, the isocyanate group can act as a hydrogen bond acceptor. youtube.com

Computational modeling of these interactions, often using force fields developed for molecular dynamics simulations, can predict bulk properties such as boiling point, density, and viscosity. nih.govmdpi.com

Structure-Reactivity Relationships (SRR)

The relationship between the molecular structure of this compound and its chemical reactivity is a key area of theoretical study. The reactivity of the isocyanate group is influenced by both electronic and steric factors.

Analysis of Steric and Electronic Effects on Isocyanate Reactivity

The reactivity of isocyanates is largely dictated by the electrophilicity of the central carbon atom in the -N=C=O group. nih.gov Nucleophiles, such as alcohols or amines, attack this carbon atom.

Electronic Effects: The aliphatic chain of this compound consists of alkyl groups, which are electron-donating. mdpi.com This electron-donating nature slightly reduces the partial positive charge on the isocyanate carbon, thereby decreasing its electrophilicity and reactivity compared to aromatic isocyanates, where electron-withdrawing aromatic rings enhance reactivity. nih.govresearchgate.net

Steric Effects: The most prominent feature influencing the reactivity of this compound is significant steric hindrance. The isocyanate group is attached to a tertiary carbon, which is flanked by two isopropyl groups. This bulky environment physically obstructs the approach of nucleophiles to the electrophilic carbon atom. This steric hindrance is expected to dramatically reduce the reaction rate compared to linear aliphatic isocyanates like hexamethylene diisocyanate (HDI) or less branched structures. mdpi.com

Table 2: Predicted Relative Reactivity of Selected Isocyanates

| Isocyanate | Structure | Primary Electronic Effect | Steric Hindrance | Predicted Relative Reactivity |

| Toluene (B28343) diisocyanate (TDI) | Aromatic | Electron-withdrawing | Moderate | Very High |

| Hexamethylene diisocyanate (HDI) | Linear Aliphatic | Electron-donating | Low | Moderate |

| This compound | Branched Aliphatic | Electron-donating | Very High | Very Low |

Note: This table provides a qualitative prediction based on established structure-reactivity principles.

Prediction of Regio- and Stereoselectivity in Chemical Reactions

Computational models, including those based on quantum mechanics and machine learning, can be employed to predict the outcomes of chemical reactions. masterorganicchemistry.compurechemistry.org

Regioselectivity: In reactions with unsymmetrical reagents, regioselectivity refers to the preference for reaction at one site over another. For this compound, the primary site of reaction will be the carbon atom of the isocyanate group. However, in reactions involving the alkyl chain, such as radical halogenation, computational models could predict the relative reactivity of the different C-H bonds.

Stereoselectivity: The carbon atom to which the isocyanate group is attached (C3) is a stereocenter, meaning this compound can exist as two enantiomers (R and S). Reactions of a single enantiomer with an achiral reagent would proceed with retention or inversion of configuration, which can be predicted by modeling the transition states. If a reaction creates a new stereocenter, the preference for the formation of one diastereomer over another (diastereoselectivity) can also be computationally predicted. masterorganicchemistry.comyoutube.comkhanacademy.org The significant steric bulk around the existing stereocenter is expected to strongly influence the facial selectivity of the attack, potentially leading to high stereoselectivity in addition reactions.

Advanced Applications in Organic Synthesis and Materials Chemistry

Role as a Chiral Building Block in Asymmetric Synthesis

The potential of 3-Isocyanato-2,4-dimethylpentane (B6189194) as a chiral building block in asymmetric synthesis is a compelling concept. The presence of stereocenters at the 2 and 4 positions suggests that its enantiomerically pure forms could serve as valuable synthons for introducing chirality in target molecules. However, a thorough search of chemical databases and academic journals did not yield any specific instances of its use in this capacity.

Enantioselective Transformations utilizing this compound

No published research could be found that details enantioselective transformations where this compound is a key reactant or substrate. In principle, as a chiral isocyanate, it could be employed in reactions with prochiral nucleophiles, where the inherent chirality of the isocyanate would direct the stereochemical outcome of the addition. Such transformations are of significant interest in the synthesis of pharmaceuticals and other biologically active compounds. The lack of available data indicates this specific application is yet to be explored or reported.

Synthesis of Complex Chiral Molecules and Natural Product Analogs

Similarly, the synthesis of complex chiral molecules or analogs of natural products using this compound as a starting material or intermediate is not described in the available literature. Chiral isocyanates can be valuable in the construction of complex architectures by forming key urethane (B1682113) or urea (B33335) linkages with controlled stereochemistry. The absence of such examples for this particular compound suggests it is not a commonly used building block in this field.

Development of Novel Polymeric Architectures

The isocyanate group is a cornerstone of polymer chemistry, particularly in the formation of polyurethanes and polyureas. The structure of this compound, with its branched alkyl chain, could theoretically impart unique properties to polymers, such as increased solubility, altered thermal properties, and specific steric effects. However, specific research on polymers derived from this monomer is not available.

Design and Synthesis of Specialty Polyurethanes and Polyureas

While the synthesis of specialty polyurethanes and polyureas is a vast field, no data sheets, patents, or research articles were found that describe the use of this compound as a monomer. The properties of polyurethanes and polyureas are highly dependent on the structure of the isocyanate and polyol or polyamine co-monomers. Without experimental data, the specific characteristics that this compound would confer to these polymers remain hypothetical.

Engineering of Dynamic Covalent Polymers with Reversible Isocyanate Chemistry

The concept of dynamic covalent polymers, which exhibit reversible bond formation and breakage, is a cutting-edge area of materials science. Reversible isocyanate chemistry, often through the thermal dissociation of urethane or urea linkages, is a key strategy in this field. Although this is an active area of research, no studies were identified that specifically incorporate this compound into such dynamic polymer systems. The steric hindrance around the isocyanate group in this compound could potentially influence the equilibrium and dynamics of bond cleavage and reformation, but this has not been experimentally verified in the literature.

Functionalization of Polymer Chains with Pendant Isocyanate Groups

Attaching isocyanate groups to the side chains of polymers creates reactive platforms for further modification and crosslinking. This is a common strategy for producing functional materials. However, there is no evidence in the searched literature of polymers being functionalized with pendant this compound groups. Such a modification could be achieved, in principle, but its specific application and the properties of the resulting materials have not been reported.

Precursor to Functional Organic Molecules

The isocyanate functional group (-N=C=O) is inherently reactive, serving as an electrophilic handle for a variety of chemical transformations. In the case of this compound, the significant steric hindrance provided by the adjacent isopropyl groups modulates this reactivity, allowing for selective transformations and the synthesis of unique molecular architectures.

Isocyanates are well-established precursors for the synthesis of a variety of heterocyclic compounds through cycloaddition reactions. One of the most prominent examples is the [3+2] cycloaddition reaction with nitrones. This reaction can theoretically lead to two different regioisomeric five-membered rings: 1,2,4-oxadiazolidin-5-ones and 1,4,2-dioxazolidines, depending on whether the C=N or C=O bond of the isocyanate acts as the dipolarophile, respectively. acs.org

The reaction mechanism for the cycloaddition of nitrones with isocyanates has been a subject of computational study. Density functional theory (DFT) calculations suggest that the reaction can proceed through either a concerted or a stepwise mechanism. The polarity of the solvent plays a crucial role in determining the favored pathway. In nonpolar solvents, a concerted mechanism is generally preferred, while polar solvents can stabilize a zwitterionic intermediate, favoring a stepwise process. acs.org In the stepwise mechanism, the initial step involves the nucleophilic attack of the nitrone oxygen on the central carbon of the isocyanate. acs.org

Table 1: Proposed General Reaction for the Synthesis of Heterocycles from this compound

| Reactant 1 | Reactant 2 | Proposed Product(s) | Reaction Type |

| This compound | Nitrone | N-(2,4-dimethylpentan-3-yl)-substituted 1,2,4-oxadiazolidin-5-one and/or 1,4,2-dioxazolidine | [3+2] Cycloaddition |

Detailed research findings, including specific reaction conditions and yields for the cycloaddition reactions of this compound, are not currently available in the surveyed literature.

Beyond cycloadditions, the isocyanate group of this compound is a versatile functional handle for the synthesis of various acyclic and cyclic organic intermediates. A primary application of isocyanates is in the formation of urea derivatives through reaction with amines. organic-chemistry.orgnih.gov The resulting N,N'-disubstituted ureas can be valuable intermediates in medicinal chemistry and materials science. nih.gov

The reaction of this compound with a primary or secondary amine would yield a urea bearing the bulky 2,4-dimethylpentan-3-yl substituent. This large steric group could impart unique properties to the final molecule, such as increased solubility in organic solvents or altered conformational preferences.

Furthermore, isocyanates can be used in multicomponent reactions to build complex molecular scaffolds in a single step. nih.gov For instance, isocyanate-based multicomponent reactions have been employed to synthesize a variety of heterocyclic and acyclic compounds, including uracil (B121893) derivatives and linear carbamates. nih.gov The inclusion of the sterically demanding this compound in such reactions could lead to the formation of novel and potentially bioactive molecules.

Table 2: Potential Advanced Organic Intermediates from this compound

| Reactant(s) | Product Type | Potential Application |

| This compound, Amine | N-(2,4-dimethylpentan-3-yl) Urea | Pharmaceutical intermediate, Ligand for catalysis |

| This compound, Alcohol | N-(2,4-dimethylpentan-3-yl) Carbamate (B1207046) | Protecting group, Intermediate for polymers |

| This compound, various components | Complex heterocyclic or acyclic structures | Drug discovery, Materials science |

Specific examples and detailed synthetic protocols for the construction of advanced organic intermediates using this compound are not extensively documented in the scientific literature, representing an area for future research.

Future Directions and Emerging Research Avenues

Sustainable Synthesis of Branched Aliphatic Isocyanates

The traditional synthesis of isocyanates relies heavily on the use of phosgene (B1210022), a highly toxic and corrosive gas. nih.govacs.org This has propelled extensive research into safer, more sustainable non-phosgene routes. The primary goal is to design processes that reduce or eliminate hazardous substances, aligning with the principles of green chemistry. rsc.orgpatsnap.com

Future research for branched aliphatic isocyanates like 3-Isocyanato-2,4-dimethylpentane (B6189194) is focused on several key non-phosgene pathways:

Thermal Decomposition of Carbamates: This is one of the most promising industrial-scale phosgene-free methods. nih.govmdpi.com The process involves the synthesis of a carbamate (B1207046) from an amine, which is then thermally cleaved to yield the isocyanate and an alcohol. mdpi.comresearchgate.net Research is aimed at optimizing reaction conditions and developing catalysts to lower the required decomposition temperature and improve selectivity, thereby minimizing side reactions and energy consumption. researchgate.net The urea (B33335) method, which uses cost-effective urea and amines to produce carbamates, is particularly attractive as its byproducts can be recycled, creating a "zero emission" potential. acs.org

Carbonylation Reactions: Direct carbonylation of nitro or amino compounds using carbon monoxide is another significant area. nih.gov Reductive carbonylation of nitro-compounds and oxidative carbonylation of amines are heavily investigated, often employing transition metal catalysts like palladium and rhodium. acs.orgresearchgate.net The challenge lies in catalyst recovery and stability under the required reaction conditions.

Bio-based Feedstocks: A major push in sustainable chemistry is the use of renewable resources. patsnap.com Research is exploring the synthesis of aliphatic isocyanates from bio-based precursors, such as fatty acids derived from plant or algae oils. nih.govosti.gov This approach not only reduces reliance on petrochemicals but also opens pathways to novel and potentially biodegradable materials. nih.gov

Table 1: Comparison of Synthesis Routes for Aliphatic Isocyanates

| Synthesis Route | Precursors | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Phosgenation | Primary Amines | Phosgene (COCl₂) | Established, high-yielding industrial process. acs.org | Use of highly toxic phosgene, production of corrosive HCl. nih.govacs.org |

| Carbamate Decomposition | Amines, Alcohols, Urea, Dimethyl Carbonate | High Temperature (Thermolysis), Catalysts (e.g., ZnO) | Phosgene-free, potentially "zero emission" with byproduct recycling. acs.orgmdpi.com | High energy input, equilibrium limitations. mdpi.com |

| Reductive Carbonylation | Nitro Compounds | Carbon Monoxide (CO), Transition Metal Catalysts (Pd, Rh) | Direct route from readily available nitro compounds. researchgate.net | Harsh reaction conditions, catalyst separation and cost. acs.org |

| Curtius Rearrangement | Carboxylic Acids | Acyl Azide (B81097) Intermediate | Clean reaction with inert byproducts (N₂). google.com | Use of potentially explosive azide intermediates. google.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow processing, offers a paradigm shift for isocyanate synthesis, providing significant advantages in safety, efficiency, and scalability. researchgate.netrsc.org This is particularly relevant for reactions involving hazardous intermediates, such as the acyl azides used in the Curtius rearrangement. google.com

Key benefits of flow chemistry for producing compounds like this compound include:

Enhanced Safety: By conducting reactions in small-volume, continuous-flow reactors, the generation and immediate consumption of unstable or toxic intermediates (like acyl azides) can be precisely controlled. acs.orggoogle.com This minimizes the risks associated with their accumulation, which has traditionally barred methods like the Curtius rearrangement from large-scale production. google.com

Precise Process Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and yields. rsc.org

Scalability and Automation: Scaling up production from the lab to an industrial scale is more straightforward with flow systems by simply running the process for longer or by numbering-up (using multiple reactors in parallel). osti.gov These systems are also amenable to full automation, enabling clean, efficient, and reproducible manufacturing. google.comresearchgate.net

Recent studies have successfully demonstrated the synthesis of various aliphatic diisocyanates from renewable diacids using a scalable flow chemistry process based on the Curtius rearrangement, highlighting the potential of this technology for sustainable isocyanate production. osti.govacs.org

Advanced Computational Tools for Predictive Chemistry

Computational chemistry has become an indispensable tool for accelerating research and development in isocyanate synthesis. mdpi.com By modeling reaction mechanisms and processes, scientists can predict outcomes, optimize conditions, and design novel catalysts without extensive, time-consuming laboratory experiments.

Emerging computational approaches include:

Process Modeling: Software utilizing computational fluid dynamics (CFD), such as COMSOL Multiphysics, can create detailed mathematical models of reactors. mdpi.comresearchgate.net These models simulate processes like the thermal decomposition of carbamates, helping to determine optimal temperature profiles, flow rates, and reactor designs for maximizing isocyanate yield. mdpi.com

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to perform highly accurate studies of reaction mechanisms at the molecular level. acs.orgchemrxiv.org This allows researchers to investigate the energetics of different reaction pathways, identify transition states, and understand the role of catalysts and solvents. acs.orgchemrxiv.org For instance, DFT has been used to study the cycloaddition reactions between nitrones and isocyanates, revealing how the mechanism can shift from concerted to stepwise depending on solvent polarity. acs.org

Force Field Development: For larger systems, such as polymers, coarse-grained modeling and the development of accurate force fields allow for simulations of material properties and polymerization processes. mdpi.com This is crucial for understanding how the structure of isocyanates like this compound influences the properties of resulting polyurethane materials.

These predictive tools enable a more rational design of experiments, reducing waste and accelerating the discovery of more efficient and sustainable synthetic routes. mdpi.comchemrxiv.org

Exploration of New Catalytic Systems for Isocyanate Transformations

Catalysis is at the heart of modern isocyanate chemistry, enabling milder reaction conditions, higher selectivity, and the viability of non-phosgene routes. nih.govrsc.org Research is active in discovering and optimizing catalysts for both the synthesis of isocyanates and their subsequent transformations.

Key areas of catalyst exploration include:

Catalysts for Carbamate Decomposition: A variety of metal-based catalysts, including single-component systems (e.g., zinc compounds) and more complex composite metal catalysts, are being investigated to improve the efficiency of isocyanate production from carbamates. nih.govacs.orgresearchgate.net Heterogeneous catalysts, such as montmorillonite (B579905) clays, are also being explored for their ease of separation and recyclability. researchgate.net

Catalysts for Carbonylation: The development of robust and recyclable homogeneous and heterogeneous catalysts based on Group VIII metals (Pd, Rh, Ru) is critical for making carbonylation routes economically viable. acs.orgresearchgate.net

Catalysts for Isocyanate Reactions: Beyond synthesis, new catalysts are being developed for isocyanate transformations. For example, catalysts for the cyclotrimerization of isocyanates to form isocyanurates are of great interest, as the resulting isocyanurate ring enhances the thermal stability and mechanical properties of polyurethane materials. nih.govtue.nl Research in this area explores a wide range of catalysts, from simple acetate (B1210297) anions to complex metal-containing systems, and seeks to understand their precise mechanisms of action. nih.govtue.nl

Table 2: Selected Catalytic Systems in Isocyanate Chemistry

| Catalyst Type | Application | Example(s) | Function |

|---|---|---|---|

| Metal Oxides | Carbamate Decomposition | ZnO, Al₂O₃ | Catalyze the thermal cleavage of carbamates to isocyanates. researchgate.net |

| Heterogeneous Clays | Carbamate Decomposition | Montmorillonite K-10 | Environmentally friendly, recyclable catalyst for isocyanate synthesis. researchgate.net |

| Transition Metals | Reductive/Oxidative Carbonylation | Pd, Rh, Ru complexes | Catalyze the formation of isocyanates from nitro/amino compounds and CO. acs.orgresearchgate.net |

| Lewis Bases | Cyclotrimerization | Acetate anions, Amines | Initiate anionic polymerization to form stable isocyanurate rings. nih.govtue.nl |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3-Isocyanato-2,4-dimethylpentane with high purity?

- Methodological Answer : Synthesis typically involves reacting 2,4-dimethylpentan-3-amine with phosgene (or safer alternatives like triphosgene) under anhydrous conditions. The steric hindrance from the 2,4-dimethyl groups necessitates prolonged reaction times (~24–48 hrs) at 0–5°C to ensure complete conversion. Post-synthesis, fractional distillation (bp ~136–137°C, similar to pentyl isocyanate analogs ) is recommended for purification. Purity validation requires gas chromatography (GC) with flame ionization detection and IR spectroscopy to confirm the –NCO peak at ~2250–2270 cm⁻¹ .

Q. How does the steric environment of this compound influence its reactivity in nucleophilic addition reactions?

- Methodological Answer : The 2,4-dimethyl groups create significant steric hindrance, reducing reaction rates with bulky nucleophiles (e.g., secondary amines). Kinetic studies using UV-Vis or NMR monitoring reveal a 30–50% slower rate compared to unsubstituted aliphatic isocyanates. For small nucleophiles (e.g., water or methanol), reactivity remains comparable, but regioselectivity in multi-step reactions (e.g., urea formation) may shift due to steric effects .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The isocyanate carbon (δ ~120–125 ppm in ¹³C) and methyl groups (δ ~20–25 ppm) are diagnostic. Coupling patterns in ¹H NMR distinguish between equatorial and axial methyl conformers .

- IR Spectroscopy : The –NCO stretching vibration (~2270 cm⁻¹) confirms functional group integrity.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) identifies the molecular ion [M+H]⁺ at m/z 156.1 (C₈H₁₃NO⁺) and fragments like [M–NCO]⁺ (m/z 99.1) .

Advanced Research Questions

Q. How do computational models predict the thermophysical properties of this compound, and how do these compare to experimental data?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) estimate boiling points and vapor pressures. For example, the predicted boiling point (136–137°C) aligns with analogs like pentyl isocyanate , but discrepancies in vapor pressure (predicted vs. experimental) may arise due to dimerization tendencies. Molecular dynamics simulations can further assess liquid-phase behavior, such as viscosity and diffusion coefficients .

Q. What contradictions exist in reported reaction yields for ureas derived from this compound, and how can they be resolved?

- Methodological Answer : Literature may report inconsistent yields (e.g., 40–80%) due to:

- Steric vs. Electronic Effects : Bulky amines (e.g., tert-butylamine) show lower yields (<50%) due to hindered access to –NCO, while small amines (e.g., ethylamine) achieve >75% yields.

- Solvent Polarity : Non-polar solvents (e.g., toluene) favor monomeric isocyanate reactivity, whereas polar solvents (e.g., DMF) may stabilize intermediates but increase side reactions. Systematic DOE (design of experiments) protocols are recommended to isolate variables .

Q. How can this compound be utilized as a crosslinker in polymer networks, and what analytical methods validate its incorporation?

- Methodological Answer : The compound serves as a crosslinker in polyurethane or polyurea networks. Post-polymerization analysis includes:

- Swelling Tests : Measure crosslink density in solvents like THF.

- DSC/TGA : Assess glass transition (T_g) and thermal stability. The methyl groups enhance thermal resistance, increasing decomposition onset by ~20°C vs. linear analogs.

- Solid-State NMR : Detects residual –NCO groups and quantifies crosslinking efficiency .

Safety and Handling

Q. What hazard mitigation strategies are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.